An In-depth Technical Guide to Boc-Val-Leu-Gly-Arg-OH: Structure, Synthesis, and Applications
An In-depth Technical Guide to Boc-Val-Leu-Gly-Arg-OH: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthetic tetrapeptide Boc-Val-Leu-Gly-Arg-OH, a molecule of significant interest in biochemical and pharmaceutical research. We will delve into its fundamental chemical properties, explore the methodologies for its synthesis and purification, and discuss its applications as a valuable tool in enzyme kinetics and drug discovery.
Core Molecular Attributes of Boc-Val-Leu-Gly-Arg-OH
Chemical Structure
The structure of Boc-Val-Leu-Gly-Arg-OH consists of four amino acid residues—Valine, Leucine, Glycine, and Arginine—linked sequentially by peptide bonds. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is a free carboxylic acid.
The precise arrangement is as follows:
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N-terminus: tert-Butoxycarbonyl (Boc) group attached to the alpha-amino group of Valine.
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Amino Acid Sequence: L-Valine - L-Leucine - L-Glycine - L-Arginine.
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C-terminus: A free carboxyl group (-OH) on the Arginine residue.
The chemical structure can be represented as:
Molecular Weight
The molecular weight of Boc-Val-Leu-Gly-Arg-OH is calculated by summing the molecular weights of its components and subtracting the mass of water molecules eliminated during peptide bond formation.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-Val-OH | C10H19NO4 | 217.26[1][2] |
| Leucine (Leu) | C6H13NO2 | 131.17[3][] |
| Glycine (Gly) | C2H5NO2 | 75.07[5][6][7][][9] |
| Arginine (Arg) | C6H14N4O2 | 174.20[10][11] |
| Water (H2O) | H2O | 18.015 |
The molecular weight is calculated as: MW = (MW of Boc-Val-OH) + (MW of Leu) + (MW of Gly) + (MW of Arg) - (3 x MW of H₂O) MW = 217.26 + 131.17 + 75.07 + 174.20 - (3 x 18.015) = 543.655 g/mol
Synthesis and Purification of Boc-Val-Leu-Gly-Arg-OH
The synthesis of Boc-Val-Leu-Gly-Arg-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. This method allows for the efficient and controlled assembly of the peptide chain on a solid support.
Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Boc-Val-Leu-Gly-Arg-OH via SPPS involves a cyclical process of deprotection, activation, and coupling of Boc-protected amino acids.
Workflow for Boc-SPPS of Boc-Val-Leu-Gly-Arg-OH
Step-by-Step Methodology:
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Resin Preparation: The synthesis begins with an Arginine residue, with its side chain protected, covalently linked to a solid support (resin).
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Boc Deprotection: The Boc protecting group on the N-terminus of the resin-bound Arginine is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Amino Acid Activation and Coupling: The next amino acid in the sequence (Glycine), with its N-terminus protected by a Boc group, is activated using a coupling reagent (e.g., HBTU, HOBt) and then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid (Leucine and Valine) in the sequence.
-
Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained after cleavage is a mixture of the desired product and various impurities. Purification is crucial to isolate Boc-Val-Leu-Gly-Arg-OH with high purity. RP-HPLC is the most common and effective method for this purpose.
Protocol for RP-HPLC Purification:
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Column: A C18 stationary phase is typically used.
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Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the peptides based on their hydrophobicity.
-
Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the peak of the desired peptide are collected.
Characterization
The identity and purity of the synthesized Boc-Val-Leu-Gly-Arg-OH must be confirmed using analytical techniques.
Mass Spectrometry
Mass spectrometry is used to verify the molecular weight of the purified peptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The observed mass should correspond to the calculated molecular weight of 543.655 g/mol .
Analytical RP-HPLC
The purity of the final product is assessed by analytical RP-HPLC. A sharp, single peak indicates a high degree of purity.
Applications in Research and Drug Development
Boc-Val-Leu-Gly-Arg-OH and similar peptide sequences are valuable tools in various research areas, primarily due to their ability to interact with enzymes.
Enzyme Substrate and Inhibitor Studies
The specific sequence of Boc-Val-Leu-Gly-Arg-OH makes it a potential substrate or inhibitor for a range of proteases. The arginine residue at the P1 position is a common recognition site for trypsin-like serine proteases.
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Enzyme Kinetics: By modifying the C-terminus with a chromogenic or fluorogenic group (e.g., p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC)), the peptide can be used as a substrate to study the kinetics of enzymes like thrombin, trypsin, and factor Xa.[12][13] The cleavage of the substrate releases the reporter group, which can be quantified spectrophotometrically or fluorometrically.
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Inhibitor Screening: The peptide can be used in competitive assays to screen for potential inhibitors of specific proteases. A decrease in the rate of substrate cleavage in the presence of a test compound indicates inhibitory activity.
Drug Discovery and Development
Peptides are increasingly being explored as therapeutic agents due to their high specificity and potency.[14] Tetrapeptides, in particular, are being investigated for a variety of applications.[15][16][17]
-
Lead Compound Development: Boc-Val-Leu-Gly-Arg-OH can serve as a starting point for the design of more potent and selective protease inhibitors. Structure-activity relationship (SAR) studies can be performed by systematically modifying the amino acid sequence.
-
Drug Delivery: Peptides can be used to target drugs to specific cells or tissues. The sequence of this tetrapeptide could be incorporated into a larger drug delivery system to enhance its targeting capabilities.
Logical Relationship of Peptide Design and Application
Conclusion
Boc-Val-Leu-Gly-Arg-OH is a synthetically accessible tetrapeptide with significant potential in biochemical and pharmaceutical research. Its well-defined structure and the ability to be synthesized with high purity make it an excellent tool for studying enzyme mechanisms and for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for its synthesis, purification, and application, empowering researchers to leverage this versatile molecule in their scientific endeavors.
References
-
Boc-L-Valine | C10H19NO4 | CID 83693. PubChem. [Link]
-
L-Leucine | C6H13NO2 | CID 6106. PubChem. [Link]
-
Boc-Leu-Gly-Arg-pNA.HCl. Liwei Peptide. [Link]
-
L-Glycine | C2H5NO2 | CID 750. PubChem. [Link]
-
L-Arginine | C6H14N4O2 | CID 6322. PubChem. [Link]
-
Directed Discovery of Tetrapeptide Emulsifiers. Frontiers in Chemistry. [Link]
-
L-Arginine. American Chemical Society. [Link]
-
L-Leucine. Supreme Pharmatech. [Link]
-
Glycine. NIST WebBook. [Link]
-
Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. PMC. [Link]
-
Tetrapeptide. Wikipedia. [Link]
-
Directed Discovery of Tetrapeptide Emulsifiers. PMC. [Link]
-
Glycine. Wikipedia. [Link]
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